[4-[(E)-2-(furan-2-carbonylamino)-3-oxo-3-(prop-2-enylamino)prop-1-enyl]phenyl] acetate
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Overview
Description
The compound [4-[(E)-2-(furan-2-carbonylamino)-3-oxo-3-(prop-2-enylamino)prop-1-enyl]phenyl] acetate is a complex organic molecule featuring a furan ring, an amide linkage, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-2-(furan-2-carbonylamino)-3-oxo-3-(prop-2-enylamino)prop-1-enyl]phenyl] acetate typically involves multiple steps:
Formation of the Furan-2-Carbonylamino Intermediate: This step involves the reaction of furan-2-carboxylic acid with an amine to form the furan-2-carbonylamino intermediate.
Aldol Condensation: The intermediate undergoes aldol condensation with an appropriate aldehyde to form the enone structure.
Amide Formation: The enone is then reacted with an amine to form the amide linkage.
Esterification: Finally, the phenyl group is acetylated using acetic anhydride to form the acetate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction of the enone moiety can yield saturated amides.
Substitution: The acetate ester can undergo nucleophilic substitution reactions, replacing the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Saturated amides.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, [4-[(E)-2-(furan-2-carbonylamino)-3-oxo-3-(prop-2-enylamino)prop-1-enyl]phenyl] acetate can be used as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
The compound’s amide and ester functionalities suggest potential biological activity. It could be explored for its interactions with enzymes or receptors, possibly leading to the development of new pharmaceuticals.
Medicine
Given its structural complexity, the compound may exhibit unique pharmacological properties. Research could focus on its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In materials science, the compound could be used in the development of new polymers or as a precursor for advanced materials with specific properties.
Mechanism of Action
The mechanism by which [4-[(E)-2-(furan-2-carbonylamino)-3-oxo-3-(prop-2-enylamino)prop-1-enyl]phenyl] acetate exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with specific enzymes or receptors, altering their activity. The furan ring and amide linkage could play crucial roles in binding to molecular targets, while the acetate group might influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid derivatives: These compounds share the furan ring and carboxylic acid functionality.
Enone-containing amides: Similar in having the enone and amide linkages.
Phenyl acetate derivatives: Compounds with the phenyl acetate ester group.
Uniqueness
What sets [4-[(E)-2-(furan-2-carbonylamino)-3-oxo-3-(prop-2-enylamino)prop-1-enyl]phenyl] acetate apart is the combination of these functional groups in a single molecule
Properties
IUPAC Name |
[4-[(E)-2-(furan-2-carbonylamino)-3-oxo-3-(prop-2-enylamino)prop-1-enyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-3-10-20-18(23)16(21-19(24)17-5-4-11-25-17)12-14-6-8-15(9-7-14)26-13(2)22/h3-9,11-12H,1,10H2,2H3,(H,20,23)(H,21,24)/b16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRPPAHEQHPELN-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=C(C(=O)NCC=C)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)/C=C(\C(=O)NCC=C)/NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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